2-(4-Bromophenoxy)-N'-(4-methoxybenzylidene)propanohydrazide

Description

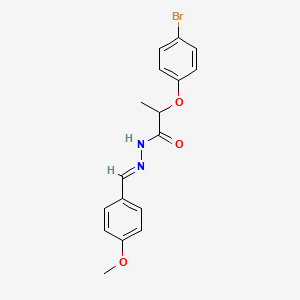

2-(4-Bromophenoxy)-N'-(4-methoxybenzylidene)propanohydrazide is a Schiff base derivative synthesized via the condensation of 2-(4-bromophenoxy)propanohydrazide with 4-methoxybenzaldehyde. Its structure features a hydrazide core substituted with a bromophenoxy group and a methoxybenzylidene moiety.

Properties

CAS No. |

303087-21-0 |

|---|---|

Molecular Formula |

C17H17BrN2O3 |

Molecular Weight |

377.2 g/mol |

IUPAC Name |

2-(4-bromophenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide |

InChI |

InChI=1S/C17H17BrN2O3/c1-12(23-16-9-5-14(18)6-10-16)17(21)20-19-11-13-3-7-15(22-2)8-4-13/h3-12H,1-2H3,(H,20,21)/b19-11+ |

InChI Key |

XWOYJSJGZWLGDW-YBFXNURJSA-N |

Isomeric SMILES |

CC(C(=O)N/N=C/C1=CC=C(C=C1)OC)OC2=CC=C(C=C2)Br |

Canonical SMILES |

CC(C(=O)NN=CC1=CC=C(C=C1)OC)OC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-N’-(4-methoxybenzylidene)propanohydrazide typically involves a multi-step process:

Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

Etherification: The 4-bromophenol is then reacted with 1-bromo-3-chloropropane to form 4-bromophenoxypropane.

Hydrazide Formation: The 4-bromophenoxypropane is then converted to 4-bromophenoxypropanohydrazide by reacting with hydrazine hydrate.

Schiff Base Formation: Finally, the 4-bromophenoxypropanohydrazide is condensed with 4-methoxybenzaldehyde to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-N’-(4-methoxybenzylidene)propanohydrazide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The Schiff base can be reduced to form the corresponding amine.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products

Oxidation: Formation of 4-methoxybenzoic acid.

Reduction: Formation of 4-methoxybenzylamine.

Substitution: Formation of 4-azidophenoxy or 4-thiophenoxy derivatives.

Scientific Research Applications

2-(4-Bromophenoxy)-N’-(4-methoxybenzylidene)propanohydrazide has several applications in scientific research:

Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-N’-(4-methoxybenzylidene)propanohydrazide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and targets would depend on the specific context of its use.

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

- Lipinski’s Rule: Compliant with 0–1 violations (molecular weight <500, LogP ~3.2), similar to 4-cyanophenoxy derivatives .

- Solubility: Lower aqueous solubility than chlorophenoxy analogues due to bromine’s hydrophobicity .

Biological Activity

2-(4-Bromophenoxy)-N'-(4-methoxybenzylidene)propanohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . It features a bromophenoxy group and a methoxybenzylidene moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research has shown that hydrazone derivatives, including this compound, exhibit significant antimicrobial properties. A study indicated that this compound demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, suggesting a potential therapeutic application in treating bacterial infections .

Anticancer Properties

Several studies have highlighted the anticancer activity of hydrazone derivatives. Specifically, this compound has been evaluated for its effects on cancer cell lines. In vitro assays revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was confirmed by cell viability assays, showing a dose-dependent response .

The proposed mechanism of action for the biological activity of this compound involves the formation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress triggers apoptotic pathways, resulting in cell death. Additionally, the compound may interfere with DNA synthesis and repair mechanisms, further contributing to its anticancer effects .

Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The results indicated that this compound had a significant inhibitory effect on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL, respectively. These findings suggest its potential as an alternative antimicrobial agent .

Study 2: Cytotoxicity Against Cancer Cells

Another study focused on the cytotoxic effects of the compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be 15 µM for MCF-7 and 20 µM for A549 cells after 48 hours of treatment. Flow cytometry analysis confirmed that the compound induced significant apoptotic changes in treated cells compared to untreated controls .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.